molecular formula C13H15NO2 B1389405 2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile CAS No. 1094397-03-1

2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile

Cat. No. B1389405
CAS RN: 1094397-03-1
M. Wt: 217.26 g/mol
InChI Key: UQXFCLVNJAMKPR-UHFFFAOYSA-N
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Description

The compound “2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile” is an organic compound containing a methoxyphenyl group, a methyl group, a ketone group, and a nitrile group. The presence of these functional groups could influence the compound’s reactivity and properties .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to handle all chemicals with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for studying a compound like “2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile” could include exploring its potential applications, investigating its reactivity and properties in more detail, and studying its interactions with biological systems .

properties

IUPAC Name

2-(2-methoxyphenyl)-4-methyl-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9(2)13(15)11(8-14)10-6-4-5-7-12(10)16-3/h4-7,9,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXFCLVNJAMKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C#N)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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